4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE
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Overview
Description
4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE is a chemical compound with the molecular formula C14H14N2O5S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and a benzenesulfonamide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-METHOXY-N-(2-METHYL-4-AMINOPHENYL)-1-BENZENESULFONAMIDE.
Scientific Research Applications
4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHYL-4-NITROPHENYL)BENZENESULFONAMIDE: Similar structure but lacks the methoxy group.
4-METHOXY-N-(2-METHOXYBENZYL)BENZENESULFONAMIDE: Contains an additional methoxy group on the benzyl moiety.
N-(2,4-DIMETHYL-5-NITROPHENYL)BENZENESULFONAMIDE: Has an extra methyl group on the nitrophenyl ring.
Uniqueness
4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-9-11(16(17)18)3-8-14(10)15-22(19,20)13-6-4-12(21-2)5-7-13/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSXKHHECBQBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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